Lipophilicity-Driven Membrane Permeability: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Parent Uracil
The introduction of the cyclohexyl and ethyl substituents to the pyrimidinedione core dramatically increases lipophilicity. The target compound has a computed XLogP3-AA value of 1.8 [1], which is significantly higher than the parent compound uracil (pyrimidine-2,4(1H,3H)-dione), which has a predicted XLogP of approximately -1.07 [2]. This represents an increase of over 2.8 log units, indicating a profound shift in partition coefficient that is critical for passive membrane permeability, a key determinant in both biological assay performance and further synthetic derivatization for drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Uracil (unsubstituted pyrimidine-2,4-dione): XLogP ≈ -1.07 |
| Quantified Difference | Δ ≈ +2.87 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); values are predictive. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability as an intermediate for CNS-targeting GR modulators where passive blood-brain barrier penetration is often required.
- [1] PubChem. (2026). Compound Summary for CID 122239120: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 1174: Uracil. National Center for Biotechnology Information. View Source
